Bpoc-thr(tbu)-osu
Overview
Description
“Bpoc-thr(tbu)-osu” is a derivative of the amino acid threonine1. It is also known as Boc-Thr(tBu)-OH1. The Boc (tert-butoxycarbonyl) group is a protective group used in peptide synthesis1.
Physical And Chemical Properties Analysis
The physical and chemical properties of Boc-Thr(tBu)-OH include a melting point of 95 - 98 °C1, and it appears as a white to slight yellow to beige powder14. It is soluble in 1 mmole in 2 ml DMF4. The storage temperature is below +30°C1.
Scientific Research Applications
Bis(pyridylimino)isoindolato Osmium Complexes : A study by Müller, Wadepohl, and Gade (2015) explored osmium complexes with 1,3-bis(2-pyridylimino)isoindolates (BPI) ligands, focusing on their structural chemistry and reactivity. This research is related to the broader field of organometallic chemistry, which may involve similar ligand frameworks to those found in Bpoc-thr(tbu)-osu (Müller, Wadepohl, & Gade, 2015).
Novel Silicon-Based Protective Groups for Tyrosine : Fotouhi and Kemp (1993) developed a novel class of silyl-based protective groups for the side chain of tyrosine, compatible with the Bpoc/t-Bu strategy. This study is significant for peptide synthesis and may offer insights into the functionalities of components similar to Bpoc-thr(tbu)-osu (Fotouhi & Kemp, 1993).
Practical Preparation and Deblocking Conditions for N-α-Bpoc-Xxx-OH Derivatives : Kemp et al. (2009) provided detailed methodologies for preparing salts of various L-amino acid derivatives, including those protected by the Bpoc group. This research is directly relevant to peptide synthesis, where Bpoc-thr(tbu)-osu might be used (Kemp et al., 2009).
Synthesis of Phosphopeptides via the Bpoc-Based Approach : Attard, Reynolds, and Perich (2007) explored the use of the Bpoc group in the synthesis of phosphopeptides, highlighting its compatibility with acid-labile side chain protecting groups. This study might be relevant to understanding the applications of Bpoc-thr(tbu)-osu in peptide synthesis (Attard, Reynolds, & Perich, 2007).
Safety And Hazards
Future Directions
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34N2O7/c1-18(35-27(2,3)4)24(25(33)37-30-22(31)16-17-23(30)32)29-26(34)36-28(5,6)21-14-12-20(13-15-21)19-10-8-7-9-11-19/h7-15,18,24H,16-17H2,1-6H3,(H,29,34)/t18-,24+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSETYDOAFGWCOY-KOSHJBKYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C2=CC=C(C=C2)C3=CC=CC=C3)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bpoc-thr(tbu)-osu |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.